molecular formula C11H14N2O B2520519 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile CAS No. 2034604-79-8

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2520519
CAS No.: 2034604-79-8
M. Wt: 190.246
InChI Key: JBNWVHRODBIDJH-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential in drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with azetidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-amine.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-amine

Uniqueness

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is unique due to its combination of a cyclohexene ring and an azetidine ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-2,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWVHRODBIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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